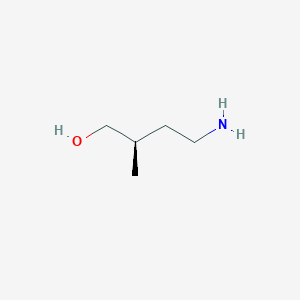

(R)-4-Amino-2-methyl-1-butanol

説明

Enantiomeric Purity in Pharmaceutical and Agrochemical Industries

The significance of a single enantiomer's purity is a critical consideration in the development of pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com Often, only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. numberanalytics.comnumberanalytics.com A stark historical example is the drug thalidomide, where one enantiomer was an effective sedative and the other was teratogenic. numberanalytics.com Consequently, regulatory bodies often mandate the production of single-enantiomer drugs to ensure safety and efficacy. numberanalytics.com In 2024, it was reported that over 61,500 metric tons of chiral intermediates were used in pharmaceutical manufacturing globally. marketgrowthreports.com

Similarly, in the agrochemical industry, one enantiomer of a pesticide or herbicide may exhibit greater potency against the target pest while having a reduced environmental impact. numberanalytics.com For instance, the (R)-enantiomer of the herbicide mecoprop (B166265) is the active form, allowing for lower application rates and minimizing environmental contamination. numberanalytics.com

Role of Chiral Amino Alcohols as Key Synthons and Chiral Auxiliaries in Organic Synthesis

Chiral amino alcohols are versatile tools in the hands of organic chemists. They serve two primary roles: as chiral building blocks (synthons) and as chiral auxiliaries. chemimpex.comthieme-connect.com

Chiral Synthons: As synthons, these compounds are incorporated directly into the final target molecule, providing a pre-defined stereocenter. chemimpex.comwestlake.edu.cn Their bifunctional nature allows for a wide range of chemical transformations, making them valuable starting materials for the synthesis of complex, biologically active molecules. rsc.orgresearchgate.net

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a non-chiral substrate. thieme-connect.com It directs the stereochemical outcome of a subsequent reaction, and is then removed. Amino alcohols are particularly effective auxiliaries because their functional groups can chelate to metal reagents, creating a rigid, well-defined chiral environment that forces the reaction to proceed with high diastereoselectivity. thieme-connect.com

Overview of (R)-4-Amino-2-methyl-1-butanol within the Chiral Amino Alcohol Class

This compound is a chiral amino alcohol that serves as a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com Its specific structure, with an amino group and a primary alcohol separated by a chiral carbon center bearing a methyl group, makes it a useful intermediate for creating more complex chiral molecules. chemimpex.com It is recognized for its role in asymmetric synthesis, where it can be used to introduce specific stereochemistry into a target molecule. chemimpex.com This compound is a clear, colorless to slightly yellow liquid and is utilized by researchers in the production of chiral intermediates to enhance the efficacy of drug formulations. chemimpex.comchemimpex.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R)-4-amino-2-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(4-7)2-3-6/h5,7H,2-4,6H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAXLVGFFDFSAG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466413 | |

| Record name | (2R)-4-Amino-2-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88390-32-3 | |

| Record name | (2R)-4-Amino-2-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-4-Amino-2-methyl-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Physicochemical Properties

The synthesis of enantiomerically pure (R)-4-Amino-2-methyl-1-butanol can be achieved through several routes. One common method involves starting from the readily available and inexpensive chiral pool starting material, (R)-valine. Another approach is the enzymatic resolution of a racemic mixture of 4-amino-2-methyl-1-butanol. For instance, lipases can be used to selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer with high enantiomeric excess.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₁₃NO |

| Molecular Weight | 103.17 g/mol pharmaffiliates.com |

| Appearance | Clear colorless to slightly yellow liquid chemimpex.comcymitquimica.com |

| Boiling Point | 80 °C at 1.8 mmHg chemimpex.com |

| Density | 0.94 g/mL chemimpex.com |

| Optical Rotation [α]20/D | +14.0 to +15.0° (neat) |

| CAS Number | 88390-32-3 pharmaffiliates.com |

This data is compiled from multiple sources for accuracy. chemimpex.compharmaffiliates.comcymitquimica.com

Mechanistic Investigations in Asymmetric Catalysis Employing Chiral Amino Alcohol Ligands

(R)-4-Amino-2-methyl-1-butanol as a Precursor for Chiral Ligands and Organocatalysts

This compound is a valuable chiral building block in the field of asymmetric synthesis. chemimpex.comtcichemicals.com Its structure, featuring both a primary amino group and a primary hydroxyl group on a chiral hydrocarbon backbone, makes it a versatile precursor for the synthesis of more complex chiral ligands and organocatalysts. chemimpex.com These catalysts are instrumental in transferring chiral information to a substrate, leading to the preferential formation of one enantiomer over the other in a chemical reaction.

The transformation of this compound into a catalyst typically involves derivatization of its amino and/or hydroxyl functionalities. This modification is crucial for enhancing the steric bulk and tuning the electronic properties of the resulting ligand, which in turn influences its chelating ability and the stereochemical outcome of the catalyzed reaction. For instance, the amino group can be converted into amides, sulfonamides, or substituted amines, while the hydroxyl group can be etherified or form part of an ester. These modifications create a well-defined chiral environment around a metal center or provide specific interaction sites for non-covalent organocatalysis. diva-portal.org

The utility of this amino alcohol as a precursor is highlighted in various synthetic strategies. For example, it can be used to create chiral auxiliaries, where it is temporarily incorporated into a molecule to direct a stereoselective reaction before being cleaved. vcu.eduresearchgate.net More commonly, it serves as the core chiral scaffold for ligands that coordinate with metal catalysts or act as organocatalysts themselves. chemimpex.comuni-giessen.de An example of its incorporation into a more complex structure is seen in the synthesis of chiral polythiophenes, where (R)-2-amino-1-butanol, a close structural analog, is used to create an optically active oxazoline (B21484) derivative that is then coupled to a thiophene (B33073) ring. mdpi.com While direct literature on the extensive use of this compound in organocatalyst synthesis is specific, the principles of using amino alcohols as precursors are well-established. uni-giessen.demaynoothuniversity.ie

Ligand Design Principles and Steric/Electronic Effects on Enantioselectivity

The design of effective chiral ligands from precursors like this compound is a cornerstone of asymmetric catalysis. The primary goal is to create a well-defined, three-dimensional chiral pocket around the catalytic site that forces an incoming substrate to approach from a specific direction, thereby dictating the stereochemistry of the product. The enantioselectivity of a reaction is profoundly influenced by the steric and electronic properties of the chiral ligand. pnas.org

Steric Effects: The size and shape of the substituents on the chiral ligand play a critical role in differentiating the two enantiomeric transition states. polyu.edu.hk By introducing bulky groups on the ligand derived from this compound, a more crowded and rigid chiral environment can be created. This steric hindrance can block one of the potential pathways for the substrate to approach the catalyst, leading to high enantioselectivity. For example, in the context of dialkylzinc additions to aldehydes, increasing the steric bulk of the N-substituents on an amino alcohol ligand often leads to higher enantiomeric excesses (ee). The methyl group at the C-2 position of the this compound backbone itself contributes to the chiral environment, influencing the conformational rigidity of the metal-ligand complex. scirp.org

Electronic Effects: The electronic properties of the ligand, specifically the electron-donating or electron-withdrawing nature of its substituents, can affect the reactivity and Lewis acidity/basicity of the catalyst. pnas.org These electronic modifications can influence the binding strength between the ligand and the metal, as well as the interaction between the catalyst and the substrate. For instance, in some metal-catalyzed reactions, electron-withdrawing groups on the ligand can increase the Lewis acidity of the metal center, potentially leading to faster reaction rates and altered selectivity. Conversely, electron-donating groups can increase the electron density on the metal, which might be beneficial in other types of transformations. The interplay between steric and electronic effects is complex and often subtle, requiring careful fine-tuning of the ligand structure to achieve optimal results for a specific reaction. pnas.orgchula.ac.th

Application in Asymmetric Carbonyl Alkylation and Arylation

Ligands derived from chiral amino alcohols are extensively used in the asymmetric addition of organometallic reagents to carbonyl compounds, a fundamental carbon-carbon bond-forming reaction that generates a new stereocenter.

Enantioselective Addition of Organometallic Reagents to Aldehydes and Ketones

The enantioselective addition of organozinc reagents, such as diethylzinc (B1219324), to aldehydes is a benchmark reaction for testing the efficacy of new chiral amino alcohol ligands. jst.go.jprsc.org In this reaction, the chiral ligand, derived from a precursor like this compound, coordinates to the zinc atom. This forms a chiral catalyst complex that activates the aldehyde and directs the addition of the alkyl group to one of the enantiotopic faces of the carbonyl. nih.gov

The mechanism is believed to involve the formation of a dimeric zinc-ligand-alkyl species, where one zinc atom acts as a Lewis acid to activate the aldehyde, and the other delivers the alkyl group. The chiral ligand ensures that this process occurs in a highly stereocontrolled manner. High yields and enantioselectivities (up to 99% ee) have been achieved in the addition of diethylzinc to various aldehydes using different chiral amino alcohol ligands. rsc.orgnih.gov The success of these reactions is highly dependent on the structure of the ligand, the nature of the organometallic reagent, and the reaction conditions. jst.go.jprsc.org

Table 1: Representative Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Chiral Amino Alcohols (Note: This table presents generalized data for chiral amino alcohol catalysts to illustrate typical results, as specific data for this compound derived catalysts in this exact reaction is not broadly published.)

| Entry | Aldehyde | Chiral Amino Alcohol Ligand Type | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Camphor-derived 1,4-amino alcohol | 95 | 95 |

| 2 | Benzaldehyde | (1R,2S)-N-pyrrolidinylnorephedrine based | 90 | 85 |

| 3 | p-Chlorobenzaldehyde | 1,3-amino alcohol | >95 | 62 |

| 4 | Benzaldehyde | Sharpless-derived β-amino alcohol | ~100 | 95 rsc.org |

Asymmetric Alkynylation Reactions

The asymmetric addition of terminal alkynes to aldehydes is a powerful method for synthesizing chiral propargylic alcohols, which are versatile building blocks in organic synthesis. thieme-connect.comnih.gov Chiral amino alcohols are effective ligands for mediating this transformation, typically in conjunction with a zinc reagent like zinc(II) triflate (Zn(OTf)₂) or dialkylzincs. nih.govox.ac.uknih.gov

In a common procedure, the chiral amino alcohol, the zinc salt, and a base (like triethylamine) form a chiral catalytic complex in situ. This complex then facilitates the addition of the alkynyl group, generated from a terminal alkyne, to an aldehyde. ox.ac.uknih.gov The structure of the amino alcohol ligand is crucial for achieving high enantioselectivity. Ligands that offer a rigid conformational framework and appropriate steric bulk can effectively shield one face of the aldehyde, leading to excellent stereocontrol. nih.govrsc.org For example, carbohydrate-derived amino alcohols have been shown to be highly effective, affording propargylic alcohols in high yields and with enantiomeric excesses up to 99%. ox.ac.ukrsc.org

Table 2: Asymmetric Alkynylation of Aldehydes with Phenylacetylene Catalyzed by Chiral Amino Alcohol/Zinc Systems (Note: This table illustrates the performance of various chiral amino alcohol ligands in this reaction, as specific data for this compound derived catalysts is not readily available.)

| Entry | Aldehyde | Ligand Type | Yield (%) | ee (%) |

| 1 | Cyclohexanecarboxaldehyde | Carbohydrate-derived amino alcohol | 95 | 97 ox.ac.uk |

| 2 | Benzaldehyde | Cyclopropane-based amino alcohol | 96 | 98 nih.gov |

| 3 | 2-Chlorobenzaldehyde | (1R,2S)-N-pyrrolidinylnorephedrine based | 92 | 94 |

| 4 | Benzaldehyde | (1S,2S)-2-N,N-dimethylamino-1-(p-nitrophenyl)-3-(t-butyldimethylsilyloxy)propane-1-ol | 95 | 99 rsc.org |

Other Asymmetric Transformations Mediated by Chiral Amino Alcohols

The utility of chiral amino alcohols extends beyond carbonyl additions to a range of other important asymmetric reactions.

Asymmetric Michael Addition Reactions

The asymmetric Michael addition, or conjugate addition, is a key C-C bond-forming reaction that involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral amino alcohols and their derivatives can function as effective organocatalysts or ligands for metal catalysts in this transformation. tandfonline.comrsc.org

When used as organocatalysts, the amino group of the chiral amino alcohol can activate the aldehyde or ketone substrate by forming a chiral enamine intermediate. nih.gov This enamine then attacks the Michael acceptor (e.g., a nitroalkene or an enone). The chiral environment provided by the catalyst, including potential hydrogen bonding from the hydroxyl group, directs the attack to produce a chiral product with high enantioselectivity. nih.govpreprints.org Simple primary β-amino alcohols have been shown to catalyze the addition of β-keto esters to nitroalkenes with excellent yields and stereoselectivities (up to 99% ee). nih.gov Similarly, γ-amino alcohols derived from carbohydrates have been used to catalyze the addition of thiophenols to cyclohexenone. tandfonline.com In metal-catalyzed versions, the amino alcohol acts as a chiral ligand for a metal such as copper or lithium, which coordinates to the Michael acceptor and/or the nucleophile to control the stereochemical outcome. chula.ac.th

Table 3: Asymmetric Michael Addition Catalyzed by Chiral Amino Alcohols (Note: This table shows representative examples of Michael additions catalyzed by different types of chiral amino alcohols.)

| Entry | Michael Donor | Michael Acceptor | Catalyst/Ligand Type | Yield (%) | ee (%) |

| 1 | 4-tert-Butylthiophenol | 2-Cyclohexen-1-one (B156087) | D-Glucose-derived γ-amino alcohol | High | up to 61 tandfonline.com |

| 2 | Methyl-2-oxocyclopentanecarboxylate | Nitrostyrene | Primary β-amino alcohol | 62 | 45 nih.gov |

| 3 | Propanal | Nitroethylene | Diarylprolinol silyl (B83357) ether | 96 | 98 nih.gov |

| 4 | Diethyl malonate | Cyclohex-2-enone | N-salicyl-β-amino alcohol / LiAlH₄ | Good | up to 88 |

Asymmetric Reduction of Prochiral Substrates

Chiral amino alcohols are fundamental building blocks in the synthesis of ligands for asymmetric catalysis. Ligands derived from these scaffolds have been successfully employed in the metal-catalyzed asymmetric reduction of prochiral substrates, such as ketones, to produce valuable chiral secondary alcohols with high enantioselectivity.

One notable application involves the use of C2-symmetric bis(phosphinite) ligands derived from chiral amino alcohols in the ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic ketones. For instance, a ligand synthesized from (R)-2-amino-1-butanol has been shown to be effective in this transformation. In these reactions, the ruthenium catalyst, prepared in situ, facilitates the transfer of hydrogen from a hydrogen donor, typically isopropanol, to the ketone. The chiral environment created by the ligand directs the approach of the substrate, leading to the preferential formation of one enantiomer of the alcohol product.

Detailed studies have demonstrated that the steric and electronic properties of the ligand play a crucial role in determining the efficiency and enantioselectivity of the reduction. For the reduction of various substituted acetophenones, high yields and good enantiomeric excesses have been achieved. The general mechanism involves the coordination of the ketone to the chiral ruthenium complex, followed by the stereoselective transfer of a hydride from the metal to the carbonyl carbon.

Below is a table summarizing the results of the asymmetric transfer hydrogenation of various prochiral aromatic ketones using a ruthenium catalyst with a C2-symmetric ligand derived from (R)-2-amino-1-butanol.

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| p-fluoroacetophenone | 1-(4-fluorophenyl)ethanol | 99 | 78 |

| p-chloroacetophenone | 1-(4-chlorophenyl)ethanol | 98 | 79 |

| p-methoxyacetophenone | 1-(4-methoxyphenyl)ethanol | 91 | 75 |

| o-methoxyacetophenone | 1-(2-methoxyphenyl)ethanol | 95 | 72 |

Asymmetric Conjugate Additions

The utility of chiral amino alcohol-derived ligands extends to asymmetric conjugate addition reactions, a powerful method for stereoselective carbon-carbon bond formation. In this context, ligands prepared from chiral amino alcohols have been used in copper-catalyzed conjugate additions of organometallic reagents to α,β-unsaturated compounds.

For example, an azolium salt synthesized from (R)-2-amino-1-butanol has been employed as a precursor for an N-heterocyclic carbene (NHC) ligand in the copper-catalyzed asymmetric conjugate addition of diethylzinc to cyclic enones. The in situ generated copper-NHC complex creates a chiral environment that dictates the facial selectivity of the addition of the alkyl group to the β-position of the enone.

The outcome of these reactions can be highly dependent on the reaction conditions, including the method of catalyst preparation and the order of addition of reagents. Interestingly, in some systems, a reversal of enantioselectivity can be achieved by simply altering the experimental procedure, allowing for access to either enantiomer of the product using a single chiral ligand precursor. This phenomenon highlights the intricate mechanistic details at play, where different catalytic species may be formed under varying conditions, leading to opposite stereochemical outcomes.

The following table presents data on the copper-catalyzed asymmetric conjugate addition of diethylzinc to 2-cyclohexen-1-one using a catalyst system derived from (R)-2-amino-1-butanol, illustrating the dual enantioselective control based on the addition protocol.

| Method | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |

| Method A | (S)-3-ethylcyclohexanone | 79 | 69 |

| Method B | (R)-3-ethylcyclohexanone | - | - |

Note: In Method A, the organometallic reagent is added to a mixture of the copper salt, ligand precursor, and enone. In Method B, the organometallic reagent is pre-mixed with the copper salt and ligand precursor before the addition of the enone. Specific yield and ee for Method B with this particular ligand were not detailed in the available literature.

Rational Design and Optimization of Amino Alcohol-Based Catalysts

The rational design and optimization of catalysts derived from amino alcohols are pivotal for advancing the field of asymmetric catalysis. The goal is to create catalysts with enhanced activity, selectivity, and broader substrate scope. This process involves a systematic modification of the ligand structure and a thorough understanding of the reaction mechanism.

Key strategies in the rational design of these catalysts include:

Modification of the Amino Alcohol Backbone: Altering the steric bulk and electronic properties of the substituents on the amino alcohol scaffold can have a profound impact on the stereochemical outcome of the reaction. For instance, increasing the steric hindrance near the coordinating groups of the ligand can create a more defined chiral pocket, leading to higher enantioselectivity.

Variation of the Coordinating Atoms: The nature of the atoms that bind to the metal center (e.g., phosphorus, nitrogen, oxygen) influences the electronic properties and stability of the catalyst. The synthesis of phosphinite ligands from amino alcohols is an example of how the introduction of phosphorus donor atoms can create effective catalysts for reactions like transfer hydrogenation.

Introduction of Symmetry Elements: The incorporation of C2-symmetry in ligands is a common design principle. C2-symmetric ligands can reduce the number of possible diastereomeric transition states, often leading to higher enantioselectivity and simplifying mechanistic analysis.

Fine-Tuning of Electronic Properties: The electronic nature of the ligand can be modulated by introducing electron-donating or electron-withdrawing groups. These modifications can affect the reactivity of the metal center and the stability of catalytic intermediates.

The optimization process typically involves screening a library of ligands with systematic variations in their structure. The data obtained from these screenings, including yields and enantioselectivities, provide valuable structure-activity relationships. This information, combined with computational modeling and mechanistic studies, allows for a more directed and rational approach to the development of next-generation catalysts. For example, the observation that the enantioselectivity in some conjugate addition reactions can be switched by changing the reaction protocol prompts further investigation into the nature of the active catalytic species, which can inform the design of more selective and robust catalysts.

Pharmacological and Biological Research on R 4 Amino 2 Methyl 1 Butanol Derivatives

Role as a Chiral Scaffold in Medicinal Chemistry Programs

(R)-4-Amino-2-methyl-1-butanol is a valuable chiral building block in the synthesis of complex molecules with specific biological activities. chemimpex.com Its stereochemistry is crucial for the efficacy and specificity of the resulting drug candidates. chemimpex.com The presence of both an amino and a hydroxyl group allows for versatile chemical modifications, enabling the creation of a diverse library of derivatives. This amino alcohol structure is particularly significant in the development of pharmaceuticals, including those targeting neurological disorders. chemimpex.com

The utility of chiral amino alcohols like this compound extends to the synthesis of various cyclic scaffolds such as oxazolidinones, morpholinones, lactams, and sultams. acs.org These structures are foundational in fragment-based lead discovery (FBLD), a strategy used in drug discovery to identify small molecules that can bind to biological targets and be developed into new drugs. The ability to generate a wide array of chiral fragments from a single starting material like this compound streamlines the drug discovery process. acs.org

Exploration of Bioactive Amino Alcohol-Derived Scaffolds for Therapeutic Applications

The inherent biological activities of β-amino alcohol derivatives have prompted extensive research into their therapeutic potential. researchgate.net These compounds have demonstrated a broad spectrum of pharmacological effects, including anti-infective and anti-cancer properties. researchgate.net

Anti-infective Applications

Derivatives of amino alcohols have shown considerable promise in combating various infectious diseases.

Amino alcohol derivatives are a cornerstone in the development of new antimalarial drugs. The 4-aminoquinoline (B48711) scaffold, a key feature in drugs like chloroquine, is often modified with amino alcohol side chains to enhance activity and overcome drug resistance. mdpi.commdpi.com For instance, the introduction of a pyrrolizidinylmethyl group, a type of amino alcohol derivative, to a 4-amino-7-chloroquinoline core resulted in a compound (MG3) with potent activity against drug-resistant strains of Plasmodium falciparum and Plasmodium vivax. mdpi.com

The mechanism of action for many 4-aminoquinoline derivatives involves the inhibition of hemozoin formation in the parasite's food vacuole. nih.govresearchgate.net Molecular hybridization, which combines the 4-aminoquinoline core with other pharmacologically active groups, often including amino alcohol-containing linkers, is a common strategy to develop new antimalarial agents with improved efficacy. nih.gov

Table 1: Antimalarial Activity of Selected Amino Alcohol Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings |

|---|---|---|

| Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3) | P. falciparum (drug-resistant), P. vivax | Potent in vitro activity against resistant strains. mdpi.com |

| 4-Aminoquinoline-pyrimidine hybrids | P. falciparum (chloroquine-sensitive and -resistant) | Many compounds exhibited IC50 values below 1 µM. mdpi.com |

Amino alcohol derivatives have also been investigated for their antibacterial properties. Limonene (B3431351) β-amino alcohol derivatives, for example, have demonstrated potent activity against Staphylococcus aureus, including strains resistant to ciprofloxacin. primescholars.com A significant finding is the synergistic effect observed when these derivatives are combined with existing antibiotics. primescholars.com For instance, certain limonene β-amino alcohol derivatives, when used with ciprofloxacin, showed a significant enhancement in antibacterial activity, suggesting a potential strategy to combat drug-resistant bacteria. primescholars.com

Aminoglycosides, a class of antibiotics, inherently contain amino alcohol-like structures. explorationpub.com The development of novel aminoglycoside analogs, including sisomicin (B1680986) derivatives modified with amino alcohol side chains, is an active area of research aimed at overcoming bacterial resistance. google.com

Table 2: Synergistic Antibacterial Activity of Limonene β-Amino Alcohol Derivatives with Ciprofloxacin against S. aureus

| Compound | FIC Index | Interpretation |

|---|---|---|

| 6b | 0.25 | Synergistic Effect primescholars.com |

The development of new drugs to treat tuberculosis (TB) is a global health priority. Amino alcohol derivatives have emerged as a promising class of compounds in this area. Ethambutol, a first-line anti-TB drug, is a classic example of a diamino alcohol derivative. slideshare.net Its synthesis often involves the resolution of a racemic mixture to obtain the active stereoisomer. slideshare.net

More recent research has focused on novel scaffolds. For instance, pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis chorismate mutase, an essential enzyme for the bacterium's survival. nih.gov One such derivative, DRILS-1398, has shown efficacy against multi-drug resistant strains of M. tuberculosis and has demonstrated a favorable safety profile in preclinical studies. nih.gov Nitroimidazoles, such as pretomanid, which incorporate a chiral amino alcohol-derived side chain, are another important class of anti-TB agents. researchgate.net

Anti-cancer and Antiproliferative Activities

The structural versatility of amino alcohol derivatives has made them attractive candidates for the development of anti-cancer agents. researchgate.net Their mechanisms of action are varied and can include inhibition of key enzymes and intercalation with DNA.

Newly patented aminoalkanol derivatives have been studied for their potential as competitive inhibitors of prostate acid phosphatase, an enzyme implicated in prostate cancer. nih.gov These studies have shown that the inhibitory activity and affinity of these compounds are dependent on the specific substituents on the aminoalkanol core. nih.gov

Acridine derivatives, known for their DNA intercalating properties, have been modified with amino alcohol side chains to enhance their anti-cancer activity. researchgate.netrsc.org For example, a series of new acridine-based derivatives were synthesized and evaluated for their activity against human small cell lung carcinoma (A549) cells, with some compounds showing potent anticancer effects. researchgate.net Pyrazolo[3,4-d]pyrimidin-4-one derivatives have also been synthesized and tested for their in vitro cytotoxic activity against human breast cancer cell lines (MCF7), with several compounds demonstrating significant antitumor activity. mdpi.com

Table 3: Anticancer Activity of Selected this compound Derivatives

| Derivative Class | Cell Line | Key Findings |

|---|---|---|

| Acridine derivatives | A549 (Human small cell lung carcinoma) | Compound 3b exhibited potent anticancer activity with an IC50 of 78.04 µg/ml. researchgate.net |

| Pyrazolo[3,4-d]pyrimidin-4-one derivatives | MCF7 (Human breast adenocarcinoma) | Compound 10e showed the most potent cytotoxic effect with an IC50 value of 11 µM. mdpi.com |

Modulation of Inflammatory Responses

Derivatives of amino alcohols have been identified as potent modulators of inflammatory signaling pathways, particularly those targeting the Toll-like Receptor 4 (TLR4). The TLR4 signaling pathway is a critical component of the innate immune system, and its activation by lipopolysaccharides (LPS) is implicated in conditions like severe sepsis. Research has focused on developing small molecule inhibitors that can disrupt the formation of the TLR4/MD-2 complex, thereby suppressing the downstream inflammatory cascade. nih.govnih.gov

One study detailed the development of β-amino alcohol derivatives capable of inhibiting LPS-induced TLR4 activation in RAW 264.7 macrophage cells. nih.gov The potency of these compounds was assessed by measuring the reduction of nitric oxide (NO), a key inflammatory mediator. These investigations demonstrated that specific structural features on the amino alcohol scaffold are crucial for activity. For instance, a derivative lacking aryl ring substitutions was found to be ineffective at inhibiting NO signaling. nih.gov Further research on related structures, such as quinoxaline (B1680401) derivatives bearing an amino alcohol moiety, has also shown significant anti-inflammatory effects. These compounds were found to decrease leukocyte migration and reduce levels of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). scielo.br

Another approach has involved bioconjugation. A study on a naproxen (B1676952) conjugate with γ-amino alcohol, designated NBC-2, revealed that it significantly reduces the expression of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells. biorxiv.org This effect is achieved by inhibiting the nuclear translocation of the transcription factor NF-κB, a central regulator of the inflammatory response. biorxiv.org The stereochemistry of the amino alcohol function has also been shown to be a determining factor for anti-inflammatory activity in certain series of benzocyclohepten-5-ols, where the threo diastereomer was active while the erythro form was not. nih.gov

The following table summarizes the inhibitory effects of selected β-amino alcohol derivatives on TLR4 signaling, highlighting the micromolar potency achieved through structural modifications.

| Compound | Description | IC₅₀ (µM) on TLR4 Signaling | Reference |

| 1a | Lacked substitution on either aryl ring. | Ineffective | nih.gov |

| 1j | Optimized derivative with specific aryl substitutions. | Potent (µM range) | nih.gov |

| NBC-2 | γ-amino alcohol bioconjugate of Naproxen. | Inhibits iNOS and COX-2 expression | biorxiv.org |

| threo-amino alcohol | Diastereomer of a 6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol. | Active in RPAR assay | nih.gov |

| erythro-amino alcohol | Diastereomer of a 6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol. | Devoid of significant activity | nih.gov |

Neuroprotective and Central Nervous System Targeted Research

Amino alcohol derivatives have emerged as a promising scaffold for the development of neuroprotective agents targeting diseases of the central nervous system (CNS). Chiral 1,2-amino alcohols, in particular, have been investigated for their potential to mitigate neuronal damage induced by various toxins. In one study, several chiral 1,2-amino alcohol derivatives demonstrated the ability to reduce cell damage induced by rotenone (B1679576) and oligomycin (B223565) A in SH-SY5Y neuroblastoma cells by nearly 70%. nih.govacs.org These toxins are known to impair mitochondrial function and induce oxidative stress, which are pathological hallmarks of several neurodegenerative diseases. nih.gov

The N-propargylamine moiety, when combined with a 1,2-amino alcohol substructure, has been shown to yield multifunctional compounds with neuroprotective properties. nih.gov These molecules can exhibit antioxidant effects, modulate signaling pathways like protein kinase C (PKC) and MAPK, and regulate the processing of amyloid precursor protein. nih.gov Furthermore, 1,2-amino alcohols have been explored for their role in regulating the concentration of brain metals, which can be altered in neurodegenerative conditions like Alzheimer's disease and contribute to β-amyloid-induced neuronal damage. nih.govacs.org

Research has also extended to the activation of brain-specific enzymes. A series of amino alcohol oxime ethers were found to be consistent activators of human carbonic anhydrase (hCA) isoforms expressed in the brain, including hCA II and hCA VII. tandfonline.com These isoforms are considered potential targets for CNS-related diseases. The activation constants (Kₐ) for these derivatives were in the low micromolar to medium nanomolar range, indicating potent activity. tandfonline.com Other studies have focused on developing proneurogenic small molecules capable of enhancing hippocampal neurogenesis, which is impaired in early Alzheimer's disease. acs.org Some of these derivatives are orally available, stable, and can cross the blood-brain barrier, showing activity at nanomolar concentrations. acs.org

Structure-Activity Relationship (SAR) Studies of Amino Alcohol Derivatives

Influence of Structural Modifications on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of amino alcohol derivatives. Research has systematically explored how modifying the chemical structure influences biological potency and selectivity against various targets.

In the context of anti-inflammatory agents targeting TLR4, SAR studies revealed that substitutions on the aryl rings of β-amino alcohol derivatives are critical for potency. nih.gov For example, compound 1a , which was unsubstituted on its aryl rings, showed no efficacy, whereas derivatives with specific halogen substitutions, like compound 1s (p-Cl, o-Cl), demonstrated significant inhibitory activity against LPS-induced nitric oxide production. nih.gov The stereochemistry of the hydroxyl group was also found to be essential for the ligand-receptor interaction. nih.gov

For antifungal agents, a series of L-amino alcohol derivatives were designed and synthesized, with modifications focused on achieving broad-spectrum activity. researchgate.net It was discovered that compounds with a 3-F substitution exhibited excellent antifungal activity against multiple fungal species, including fluconazole-resistant strains. researchgate.net Moreover, only the S-configuration enantiomers were active, highlighting the strict stereochemical requirements for this biological effect. researchgate.net

In the development of antitubercular and antibacterial agents, novel amino alcohol derivatives of 2-methylbenzimidazole (B154957) were synthesized. researchgate.net The SAR analysis, based on the substitution pattern around the benzimidazole (B57391) nucleus, helped in identifying the key structural features responsible for the observed antimicrobial activities. researchgate.net Similarly, for isosteviol-based 1,3-aminoalcohols with antiproliferative activity, the presence of an N-benzyl or (1H-imidazol-1-yl)-propyl substitution on the amino alcohol function, combined with a benzyl (B1604629) ester moiety, appeared to be essential for reliable activity against human tumor cell lines. nih.gov

The following table presents SAR data for a series of β-amino alcohol derivatives as inhibitors of TLR4 signaling, illustrating the impact of aryl ring substitutions on their potency.

| Compound | R | R₁ | IC₅₀ (µM) | Reference |

| 1a | H | H | >100 | nih.gov |

| 1d | p-F | H | 29.8 ± 3.1 | nih.gov |

| 1g | p-Cl | H | 12.3 ± 1.5 | nih.gov |

| 1j | p-Br | H | 13.9 ± 1.2 | nih.gov |

| 1s | p-Cl | o-Cl | 1.8 ± 0.2 | nih.gov |

Design of Constrained Amino Alcohol Structures in Drug Discovery

Incorporating amino alcohol motifs into conformationally restricted structures is a key strategy in modern drug discovery. This approach aims to enhance biological activity, selectivity, and pharmacokinetic properties by reducing the molecule's conformational flexibility, which can lead to a more favorable interaction with its biological target. enamine.netd-nb.infonih.gov

Cyclic amino acids, which are structurally related to constrained amino alcohols, are valuable components in rational drug design due to their defined local conformational constraints. nih.gov By rigidifying the molecular backbone, these structures can mimic the secondary structures of peptides, such as β-turns, but with improved metabolic stability. ru.nl For example, monocyclic and bicyclic diamines and amino alcohols are used as scaffolds to present functional groups in well-defined spatial arrangements, similar to those found in peptide β-sheets. enamine.net This preorganization can lead to higher binding affinity and specificity.

The introduction of a constrained structure can also address metabolism-related issues. For instance, shielding a hydrophilic hydroxyl group within a fused, bridged, or spirocyclic system can prevent conjugation reactions, a common metabolic pathway that can lead to rapid clearance of a drug. spirochem.com The synthesis of such constrained systems, like those based on aza-derivatives of norbornane (B1196662) or cyclically constrained γ-amino acids, provides access to novel building blocks for creating peptidomimetics with enhanced properties. uni-regensburg.denih.gov These strategies have been successfully applied to create libraries of molecules with high 3D structural diversity, improving their potential as drug candidates. spirochem.com

Mechanistic Toxicology of Amino Alcohol Compounds

Molecular Mechanisms of Cellular and Organ Toxicity (e.g., protein adduct formation, oxidative stress induction)

While amino alcohols are valuable pharmacophores, understanding their potential for toxicity is crucial. The mechanisms of toxicity often involve their metabolic products and their interaction with cellular macromolecules. A key mechanism is the formation of protein adducts, where reactive metabolites of the compounds covalently bind to proteins, potentially altering their structure and function. nih.govmdpi.comoup.com

The metabolism of simple alcohols, like ethanol, generates reactive aldehydes such as acetaldehyde. nih.gov These aldehydes are electrophilic and can react with nucleophilic sites on proteins, particularly the amino groups of lysine (B10760008) residues, to form stable and unstable adducts. nih.govmdpi.com This process is not limited to acetaldehyde; products of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE), which are generated during oxidative stress, also form adducts with proteins. nih.gov HNE primarily reacts with lysine, cysteine, and histidine residues. nih.gov The formation of these various adducts is considered a key event in the development of alcohol-induced organ injury. nih.gov

Oxidative stress is another significant mechanism of toxicity. The metabolism of certain compounds can lead to the generation of reactive oxygen species (ROS), creating an imbalance in the cellular redox state. nih.govresearchgate.net This oxidative stress environment can damage cellular components, including lipids, proteins, and DNA. For example, some neuroprotective studies use toxins that induce oxidative stress to model the conditions found in neurodegenerative diseases. nih.gov While some amino alcohol derivatives show antioxidant properties, others may contribute to oxidative stress or their metabolites could. In silico prediction systems are increasingly used to detect the potential for carcinogenicity or other toxic effects of new amino alcohol derivatives before they advance to preclinical studies. nih.govacs.org

Biotransformation and Metabolic Pathways Influencing Toxicity

The metabolic fate of derivatives of this compound, like other xenobiotics, is primarily determined by a series of enzymatic reactions designed to increase their polarity and facilitate their excretion from the body. This process, known as biotransformation, is broadly categorized into Phase I and Phase II reactions, which can significantly influence the compound's toxicological profile by either detoxification or, conversely, bioactivation into more toxic reactive metabolites. nih.gov

The primary sites for these metabolic activities are the liver, which contains a high concentration of the necessary enzymes, as well as extrahepatic tissues such as the intestine, kidneys, lungs, and skin. nih.gov The key enzyme systems involved in the metabolism of amino alcohol derivatives include Cytochrome P450 (CYP) monooxygenases, alcohol and aldehyde dehydrogenases, and various transferases responsible for conjugation reactions. researchgate.netnih.gov

Phase I Metabolic Pathways and Their Toxicological Implications

Phase I reactions introduce or expose functional groups (e.g., hydroxyl, amino) on the parent molecule, slightly increasing its polarity. nih.gov For derivatives of this compound, these reactions primarily involve oxidation of the alcohol and amino moieties.

Oxidation of the Primary Alcohol: The primary alcohol group is susceptible to oxidation, a reaction often catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase. This process occurs in a stepwise manner, first forming an aldehyde intermediate, which is then further oxidized to a carboxylic acid. While this pathway generally leads to detoxification by creating a more water-soluble molecule, the aldehyde intermediate can be reactive and potentially contribute to toxicity if not efficiently converted to the corresponding carboxylic acid.

Metabolism Mediated by Cytochrome P450 (CYP) Enzymes: The Cytochrome P450 superfamily of enzymes, particularly isoforms like CYP3A4, CYP2C9, CYP2D6, and CYP2E1, are central to the metabolism of a vast number of drugs and xenobiotics, including amino-containing compounds. nih.govrsc.org These enzymes catalyze a variety of oxidative reactions.

N-Hydroxylation: The primary amine group can undergo N-hydroxylation, a reaction mediated by CYP enzymes, to form a hydroxylamine (B1172632) derivative. researchgate.net This pathway can be a route to bioactivation, as hydroxylamines can be unstable and may be further oxidized to highly reactive nitroso compounds or form nitrenium ions, which can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity. researchgate.netresearchgate.net

Oxidative Deamination: The primary amino group can also be a target for monoamine oxidases (MAO) or CYP enzymes, leading to oxidative deamination. This process removes the amino group and generates an aldehyde, which, as mentioned, can have toxic properties. researchgate.net

Bioactivation and Reactive Metabolites: The conversion of a parent compound to a more toxic metabolite is termed "bioactivation". nih.gov For amino alcohol derivatives, oxidation can generate reactive intermediates. For instance, studies on other amino alcohols have shown that the formation of reactive oxygen species (ROS) can be a mechanism of toxicity. nih.govgrafiati.com The generation of reactive quinone-imines from the oxidation of aromatic amine metabolites is another well-established pathway to toxicity. nih.gov The specific CYP isoforms involved can heavily influence the balance between detoxification and bioactivation, and genetic variations (polymorphisms) in these enzymes can lead to significant inter-individual differences in drug response and toxicity. nih.govoup.com

The table below summarizes the key Phase I metabolic reactions for amino alcohol derivatives and their potential toxicological relevance.

| Reaction Type | Enzyme(s) Involved | Metabolite Formed | Potential Toxicological Outcome |

| Alcohol Oxidation | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Aldehyde, Carboxylic Acid | Detoxification (primary route); potential for toxicity from reactive aldehyde intermediate. |

| N-Hydroxylation | Cytochrome P450 (e.g., CYP2E1, CYP3A4) | Hydroxylamine | Bioactivation : Can lead to reactive nitrenium ions, causing cellular damage. researchgate.netresearchgate.net |

| Oxidative Deamination | Monoamine Oxidase (MAO), Cytochrome P450 | Aldehyde | Potential for toxicity from reactive aldehyde intermediate. researchgate.net |

Phase II Conjugation Pathways

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolite with an endogenous, hydrophilic molecule. nih.gov This process significantly increases water solubility, facilitating excretion and is generally considered a detoxification pathway.

For derivatives of this compound, the exposed hydroxyl and amino groups are primary sites for conjugation:

Glucuronidation: This is a common Phase II reaction where UDP-glucuronosyltransferase (UGT) enzymes attach glucuronic acid to the hydroxyl group. This creates a large, polar, and readily excretable metabolite. researchgate.net

Sulfation: Sulfotransferases (SULTs) can conjugate a sulfonate group to the hydroxyl moiety, another effective detoxification mechanism.

Acetylation: The primary amino group can be acetylated by N-acetyltransferases (NATs). researchgate.net The rate of acetylation can vary significantly among individuals due to genetic polymorphisms in NAT enzymes ("fast" vs. "slow" acetylators), which can influence the clearance and potential toxicity of amine-containing compounds. researchgate.net

While Phase II reactions are overwhelmingly associated with detoxification, there are rare instances where conjugation can lead to the formation of unstable metabolites that can contribute to toxicity. researchgate.net

The table below outlines the primary Phase II conjugation reactions.

| Reaction Type | Enzyme(s) Involved | Functional Group Targeted | Potential Toxicological Outcome |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Hydroxyl (-OH) | Detoxification : Forms highly water-soluble, inactive metabolites for excretion. researchgate.net |

| Sulfation | Sulfotransferases (SULTs) | Hydroxyl (-OH) | Detoxification : Increases water solubility for elimination. |

| Acetylation | N-acetyltransferases (NATs) | Amino (-NH2) | Detoxification : Genetic polymorphism can affect clearance rates. researchgate.net |

Influence of Chirality on Metabolism and Toxicity

The stereochemistry of a chiral molecule can profoundly impact its interaction with enzymes, which are themselves chiral. oup.com Consequently, the (R)- and (S)-enantiomers of a derivative can be metabolized at different rates and sometimes via different pathways. oup.com This stereoselective metabolism can lead to significant differences in the pharmacokinetic, pharmacodynamic, and toxicological profiles of the individual enantiomers. oup.com For example, one enantiomer might be preferentially metabolized through a detoxification pathway, while the other is shunted towards a bioactivation pathway, resulting in one enantiomer being significantly more toxic than the other. grafiati.comoup.com Therefore, understanding the stereoselective biotransformation of this compound derivatives is critical for a complete assessment of their toxic potential.

Computational Chemistry and Theoretical Studies on R 4 Amino 2 Methyl 1 Butanol Systems

Quantum Mechanical Calculations (e.g., DFT) for Reaction Pathway and Transition State Analysis

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental in elucidating the intricate details of chemical reactions. These calculations can map out entire reaction energy profiles, identifying intermediates and, crucially, the high-energy transition states (TS) that govern reaction rates and selectivity. researchgate.netnih.gov For reactions involving (R)-4-amino-2-methyl-1-butanol, either as a reactant or a catalyst, DFT can provide a deep understanding of the underlying mechanisms.

Detailed research findings from studies on analogous amino alcohol systems demonstrate the power of this approach. For instance, DFT has been used to investigate the mechanisms of organocatalytic reactions, revealing how hydrogen bonding and steric hindrance influence the energy of transition states. acs.org In a typical study, the geometries of reactants, products, intermediates, and transition states are optimized. The energy differences between these structures reveal the kinetic and thermodynamic feasibility of a proposed pathway.

A key aspect of this analysis is the transition state search, a process to locate the saddle point on the potential energy surface corresponding to the highest energy barrier of a reaction step. researchgate.net The nature of the transition state is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. For example, in the synthesis of complex heterocyclic compounds where butanol is used as a solvent, DFT calculations have been employed to rationalize the reaction processes by assessing the reactivity of the compounds involved. mdpi.com While specific DFT studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the methodology is well-established. For instance, the mechanism of cyclization or substitution reactions involving the amino or hydroxyl group could be modeled to predict the most likely products and reaction conditions.

Table 1: Representative Parameters for DFT Calculation of a Reaction Intermediate This table illustrates typical parameters used in DFT calculations for studying reaction mechanisms, based on methodologies applied to similar molecules. researchgate.net

| Parameter | Description | Example Value/Method |

| Method | The specific DFT functional used for the calculation. | B3LYP, M06-2X |

| Basis Set | The set of functions used to build molecular orbitals. | 6-31G(d), 6-311++G(2d,2p) |

| Solvation Model | A model to simulate the effect of the solvent. | PCM (Polarizable Continuum Model), SMD |

| Task | The type of calculation performed. | Geometry Optimization, Frequency Analysis, TS Search |

| Software | The quantum chemistry software package used. | Gaussian, Jaguar, ORCA |

These calculations can reveal subtle electronic and steric effects that dictate the course of a reaction, providing a rationale for experimentally observed outcomes or predicting the viability of a new synthetic route involving this compound. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a small molecule, or ligand, binds to a macromolecular target, such as a protein or enzyme. tandfonline.comnih.gov Given that this compound is a scaffold for biologically active compounds, these methods are crucial for understanding its potential pharmacological effects. chemimpex.com

Molecular docking predicts the preferred orientation of a ligand within a receptor's binding site and estimates the binding affinity. au.dk For a molecule like this compound, the amino and hydroxyl groups are key features for forming hydrogen bonds and electrostatic interactions with receptor residues. nih.gov Docking studies on other β-amino alcohols have successfully identified key interactions with targets like DNA topoisomerase IV and β-adrenoreceptors. nih.govtandfonline.com Although specific docking studies featuring this compound are not prominent, the principles would involve placing the molecule into the active site of a target protein and scoring the poses based on intermolecular forces.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, typically on the nanosecond to microsecond scale. unifi.it This allows for the assessment of the stability of the docked pose, the flexibility of the protein and ligand, and the role of solvent molecules. aip.org A combined MD and experimental study on aqueous solutions of the structurally related 2-butanol (B46777) revealed its tendency to form aggregates at certain concentrations, a behavior that influences its properties. unifi.it An MD simulation of this compound bound to a receptor would track the atomic motions, revealing the stability of key hydrogen bonds and conformational changes that occur upon binding. rsc.org

Table 2: Potential Intermolecular Interactions of this compound in a Receptor Binding Site This table outlines the types of non-covalent interactions that this compound can form, which are critical for molecular recognition and are assessed in docking and MD simulations.

| Functional Group | Potential Interaction Type | Potential Receptor Partner |

| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Backbone C=O |

| Amino (-NH2) | Hydrogen Bond Donor, Ionic | Asp, Glu, Backbone C=O |

| Methyl (-CH3) | Hydrophobic (van der Waals) | Ala, Val, Leu, Ile, Phe |

| Alkyl Backbone | Hydrophobic (van der Waals) | Hydrophobic pockets |

These simulations are critical in the early stages of drug discovery for predicting how derivatives of this compound might interact with biological targets. nih.gov

In Silico Drug Design, Virtual Screening, and Protein Target Identification

In silico drug design leverages computational methods to identify and optimize new drug candidates. nih.gov this compound serves as a valuable chiral building block in this process. Its defined stereochemistry and bifunctional nature (amine and alcohol) make it an ideal starting point for constructing libraries of diverse compounds for virtual screening. sciforum.net

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.gov This can be done using either ligand-based methods (if known active molecules exist) or structure-based methods like molecular docking (if the 3D structure of the target is known). A virtual library could be generated by computationally attaching various chemical fragments (R-groups) to the amino or hydroxyl functions of this compound. This library of virtual derivatives can then be screened against the binding site of a protein implicated in a disease.

This approach significantly accelerates the hit-identification stage of drug discovery. nih.govnih.gov For example, in silico methods have been used to predict the toxic potential of neuroprotective molecules based on chiral N-propargyl-1,2-amino alcohol derivatives, demonstrating the role of computation in early safety assessment. nih.gov Furthermore, in silico studies on β-amino alcohol scaffolds have helped rationalize their anti-proliferative activity by identifying potential protein targets like β-tubulin. nih.gov While no large-scale virtual screening campaigns starting from this compound are publicly detailed, its properties make it a prime candidate for such an approach. The goal is to prioritize a smaller number of promising candidates for chemical synthesis and experimental testing, saving significant time and resources. rroij.com

Table 3: Hypothetical Virtual Screening Workflow using this compound Scaffold

| Step | Description | Computational Method |

| 1. Library Generation | Create a virtual library of compounds by adding diverse chemical groups to the this compound core. | Combinatorial library enumeration tools. |

| 2. Target Preparation | Prepare the 3D structure of the protein target, defining the binding site. | Protein preparation wizards in molecular modeling software. |

| 3. Virtual Screening | Dock the entire virtual library into the target's binding site and score the poses. | High-throughput virtual screening (HTVS) using docking software (e.g., Glide, AutoDock). |

| 4. Hit Selection | Filter and rank the compounds based on docking score, predicted interactions, and drug-like properties. | Scoring function analysis, ADMET prediction. |

| 5. Lead Optimization | Perform further computational analysis (e.g., MD simulations) on the top hits to refine their structure and improve affinity. | Molecular Dynamics, Free Energy Perturbation (FEP). |

Prediction of Stereoselectivity and Enantiomeric Excess in Catalytic Processes

Because this compound is a chiral molecule, one of its most important applications is in asymmetric catalysis, where it can be used as a chiral catalyst, ligand, or auxiliary to control the stereochemical outcome of a reaction. tcichemicals.com Computational chemistry is an indispensable tool for predicting and rationalizing the stereoselectivity of such processes. nih.gov

By calculating the transition state energies for the pathways leading to different stereoisomers (e.g., the R and S enantiomers), chemists can predict the enantiomeric excess (ee) of a reaction. acs.org The predicted ee can be calculated from the difference in the free energies of the diastereomeric transition states (ΔΔG‡). Studies on the addition of dialkylzinc to aldehydes promoted by β-amino alcohols have successfully used quantitative structure-selectivity relationship (QSSR) models based on QM calculations to predict enantioselectivity. acs.orgrsc.org

DFT calculations have been used to model the enantioselective coupling of indoles with ketones mediated by a chiral amino alcohol catalyst. acs.org The results showed that non-covalent interactions in the transition state control the stereochemical outcome. Similarly, for reactions involving chiral auxiliaries, DFT studies can elucidate the factors responsible for high stereoselectivity, such as steric repulsion or stabilizing hydrogen bonds. semanticscholar.org For example, in the stereoselective reduction of ketones catalyzed by oxazaborolidines (which can be derived from amino alcohols), QM studies have modeled the complete catalytic cycle to pinpoint the origins of stereoselection. unipi.it These models allow researchers to understand why a particular catalyst like this compound might favor the formation of one enantiomer over another and can guide the rational design of more selective catalysts. acs.org

Table 4: Example of Computational Prediction of Stereoselectivity This table illustrates how the energy difference between competing transition states is used to predict the stereochemical outcome of a reaction.

| Transition State | Calculated Relative Free Energy (ΔG‡) | Predicted Product | Predicted Enantiomeric Ratio (R:S) |

| TS-R (leading to R-product) | 0.0 kcal/mol (Reference) | Major | \multirow{2}{*}{~95 : 5} |

| TS-S (leading to S-product) | +1.8 kcal/mol | Minor |

Note: The enantiomeric ratio is calculated using the equation ΔΔG‡ = -RT ln(k_R/k_S), where a ΔΔG‡ of 1.8 kcal/mol at room temperature (298 K) corresponds to an enantiomeric ratio of approximately 95:5.

This predictive power is invaluable for optimizing reaction conditions and for the de novo design of new chiral catalysts for important chemical transformations. nih.gov

Advanced Analytical and Characterization Methodologies for R 4 Amino 2 Methyl 1 Butanol and Its Derivatives

Chiral Separation Techniques

Enantioseparation is critical for isolating the desired (R)-enantiomer from its (S)-counterpart or a racemic mixture. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this process, utilizing direct and indirect methods for effective separation.

Direct enantiomeric separation is achieved by using HPLC columns packed with a Chiral Stationary Phase (CSP). These phases create a chiral environment where the enantiomers of (R)-4-Amino-2-methyl-1-butanol exhibit different affinities, leading to differential retention times and separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used. For instance, amylose tris(3,5-dimethylphenylcarbamate) is a well-known CSP whose chiral recognition mechanism relies on forming transient diastereomeric complexes with the analyte through hydrogen bonding, π-π interactions, and steric hindrance. acs.org Chiral ionic liquids have also been explored as effective chiral selectors in HPLC for the separation of amino alcohols. researchgate.net

Table 1: Examples of Chiral Stationary Phases for Amino Alcohol Separation

| Chiral Stationary Phase (CSP) | Principle of Separation | Typical Mobile Phase | Reference(s) |

| Chiralpak® AD-H (Amylose derivative) | Formation of transient diastereomeric complexes via hydrogen bonds and steric interactions. | Hexane/Isopropanol | |

| Cellulose tris(4-methylbenzoate) | Enantioselective interactions based on the helical structure of the cellulose derivative. | Normal-phase solvents (e.g., alkane/alcohol mixtures). | up.pt |

| (R)-N,N,N-trimethyl-2-aminobutanol-bis(trifluoromethanesulfon)imidate (Chiral Ionic Liquid) | Used as a chiral mobile phase additive or selector, interacting differently with enantiomers. | Phosphate or borate (B1201080) buffers. | researchgate.net |

Indirect enantioseparation involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA). wikipedia.org These diastereomers possess distinct physical properties and can be separated on standard, achiral HPLC columns, such as a C18 reversed-phase column. This approach is particularly useful for molecules like this compound that lack a strong chromophore for UV detection, as the CDA often introduces one. google.comoup.com

The process involves reacting the amino or hydroxyl group of the amino alcohol with an enantiomerically pure CDA to form stable diastereomeric amides or esters. wikipedia.orgoup.com The choice of CDA is crucial for achieving good separation and detection sensitivity.

Table 2: Chiral Derivatizing Agents (CDAs) for Amino Alcohol Enantioseparation

| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Principle | Analytical Method | Reference(s) |

| (R)-(+)-1-Phenylethanesulfonyl chloride | Amino and Hydroxyl groups | Forms diastereomeric sulfonamides/sulfonates with UV absorption. | Reversed-Phase HPLC-UV | google.com |

| Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) | Primary and secondary amino groups | Forms UV-active diastereomers. | Reversed-Phase HPLC-UV | oup.com |

| N-isobutyryl-L-cysteine (IBLC) / o-phthalaldehyde (B127526) (OPA) | Primary amino group | Forms fluorescent diastereomeric isoindolone derivatives. | Reversed-Phase HPLC-Fluorescence | lcms.cz |

| Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) | Amino and Hydroxyl groups | Forms diastereomeric esters/amides distinguishable by NMR. | NMR Spectroscopy, HPLC | wikipedia.org |

| Benzimidazole-(S)-naproxen amide | Amino group | Creates UV-detectable diastereomers for HPLC separation. | Reversed-Phase HPLC-UV | oup.com |

Spectroscopic Methods for Stereochemical Analysis

Spectroscopic techniques are indispensable for confirming the three-dimensional structure and absolute configuration of chiral molecules.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. ntu.edu.sg While this compound itself does not have a suitable chromophore for conventional CD analysis, its derivatives can be analyzed to determine the absolute configuration. A common strategy is to introduce chromophores into the molecule by reacting it with specific reagents. For example, reacting the amino alcohol with an aromatic aldehyde can form a Schiff base, which induces a distinct CD signal that can be correlated to the absolute configuration. nsf.gov Another powerful technique, the CD exciton (B1674681) chirality method, can be applied to derivatives containing two or more chromophores, such as dibenzoates. The sign of the observed Cotton effect in the CD spectrum is directly related to the spatial orientation of the chromophores, allowing for unambiguous assignment of the absolute configuration. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used to determine stereochemistry. To distinguish between enantiomers, which are isochronous (have identical NMR spectra) in an achiral solvent, a chiral environment must be introduced. This is achieved in two main ways:

Chiral Derivatizing Agents (CDAs): As mentioned previously, enantiomers are converted into diastereomers by reacting them with a CDA like Mosher's acid. wikipedia.org The resulting diastereomers are no longer mirror images and will exhibit distinct chemical shifts and coupling constants in their ¹H or ¹³C NMR spectra. By analyzing the differences in chemical shifts (Δδ) between the diastereomeric products, the absolute configuration of the original amino alcohol can be determined. researchgate.net

Chiral Solvating Agents (CSAs): These agents, such as optically active BINOL-amino alcohols, form weak, transient diastereomeric complexes with the enantiomers directly in the NMR tube. frontiersin.org This interaction is strong enough to induce chemical shift non-equivalence between the enantiomers, allowing for the determination of enantiomeric excess (ee) by integrating the separated signals. frontiersin.orgnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Characterization

Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound and its derivatives. The compound has a molecular weight of 103.16 g/mol and a molecular formula of C₅H₁₃NO. nih.gov

In Electron Ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) at m/z 103 may be observed, though it is often weak for aliphatic alcohols and amines. libretexts.org The fragmentation pattern provides structural information. Key fragmentation pathways for amino alcohols include:

Alpha-cleavage: The cleavage of C-C bonds adjacent to the heteroatom (oxygen or nitrogen) is a dominant process. For this compound, cleavage of the bond between C1 and C2 would result in the loss of a ·CH₂OH radical (not typically observed) or the formation of an ion at m/z 72 ([M-CH₂OH]⁺). Cleavage between C2 and C3 can lead to fragments such as [CH(CH₃)CH₂OH]⁺ at m/z 59. The base peak for primary amines is often from alpha-cleavage, which in this case would correspond to an ion at m/z 30 ([CH₂NH₂]⁺). libretexts.orgmiamioh.edu

Loss of Water: Alcohols frequently undergo dehydration, leading to a peak at [M-18]⁺. For this compound, a fragment ion at m/z 85 would correspond to the loss of H₂O. libretexts.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. This capability is crucial for distinguishing between compounds with the same nominal mass and for confirming the identity of synthesized derivatives with high confidence. researchgate.netnih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (Nominal Mass) | Proposed Fragment Ion | Fragmentation Pathway | Reference(s) |

| 103 | [C₅H₁₃NO]⁺ | Molecular Ion | nih.gov |

| 85 | [C₅H₁₁N]⁺˙ | Loss of H₂O | libretexts.orglibretexts.org |

| 72 | [C₄H₁₀N]⁺ | α-Cleavage (Loss of ·CH₂OH) | libretexts.org |

| 59 | [C₃H₇O]⁺ | Cleavage of C2-C3 bond | libretexts.org |

| 44 | [C₂H₆N]⁺ | Cleavage of C3-C4 bond | miamioh.edu |

| 30 | [CH₄N]⁺ | α-Cleavage (Formation of [CH₂NH₂]⁺) | libretexts.orgmiamioh.edu |

Future Directions and Emerging Research Avenues

Development of Next-Generation Chiral Catalysts based on (R)-4-Amino-2-methyl-1-butanol Framework

The this compound framework is a promising scaffold for the development of new chiral catalysts. These catalysts are crucial for asymmetric synthesis, a process that produces a specific enantiomer of a chiral molecule, which is often the biologically active form.

One area of development is the use of monodentate phosphoramidite (B1245037) ligands derived from biphenols. These ligands, when combined with a metal like rhodium, can be used in reactions such as the asymmetric hydroformylation of allyl cyanide to produce (R)-3-formylbutanenitrile. pnas.org This product is a key intermediate in the synthesis of TAK-637, a drug candidate for urinary incontinence. pnas.org The fine-tuning of these ligands by modifying their substituents can significantly impact the catalyst's activity and enantioselectivity. pnas.org

Another approach involves the use of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) as platforms for chiral catalysts. nih.gov These materials offer predictable design, high porosity, and structural flexibility, which can enhance the positioning of chiral ligands and improve catalytic performance. nih.gov The concept of chiral amplification within these frameworks, where a small initial chirality is propagated throughout the structure, can lead to higher enantioselectivity in catalytic reactions. acs.org

Researchers are also exploring the use of single-atom catalysts (SACs) with chiral ligands. nih.gov Density Functional Theory (DFT) is being used to predict optimal tethering geometries and anchoring points for chiral ligands on these catalysts, aiming to minimize steric hindrance and achieve superior enantioselectivity. nih.gov

Integration of Artificial Intelligence and Machine Learning in Amino Alcohol Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into chemical research to accelerate discovery and development. In the context of amino alcohols, these technologies are being used to create Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of new derivatives based on their molecular structure, guiding the synthesis of compounds with enhanced properties.

For example, ML regression techniques like gradient boosting, k-nearest neighbors, and decision trees have been used to create predictive models for the antiproliferative activity of amino-modified perillyl alcohol derivatives. These models help identify the structural features responsible for the desired activity, enabling the design of more potent compounds.

ML is also being used to predict reaction performance, which can assist in synthetic planning and the optimization of reaction conditions. u-tokyo.ac.jp By analyzing large datasets of chemical reactions, ML algorithms can learn to predict the yield and outcome of a reaction without relying on traditional chemical theory. u-tokyo.ac.jp This can be particularly useful for complex reactions involving multiple variables.

Exploration of Novel Therapeutic Targets and Modalities for Amino Alcohol-Derived Compounds

Amino alcohol derivatives are being investigated for a wide range of therapeutic applications, including the treatment of malaria, bacterial infections, cancer, and Alzheimer's disease. researchgate.net Researchers are actively exploring new therapeutic targets and mechanisms of action for these compounds.

One area of interest is the inhibition of the Toll-like Receptor 4 (TLR4) signaling pathway. nih.gov β-amino alcohol derivatives have been identified as inhibitors of this pathway, which is implicated in severe sepsis. nih.gov These compounds have shown the ability to suppress the inflammatory response induced by TLR4 activation. nih.gov

Another potential target is glycogen (B147801) phosphorylase, particularly in the context of parasitic diseases like echinococcosis. frontiersin.orgresearchgate.net Computer-aided methods, such as inverse docking, have been used to identify glycogen phosphorylase as a potential drug target for amino alcohols. frontiersin.orgresearchgate.net

Furthermore, new arylamino alcohol derivatives have shown significant antiplasmodial activity against drug-sensitive and multidrug-resistant strains of Plasmodium falciparum, the parasite that causes malaria. nih.gov These compounds appear to have an alternative antimalarial mechanism, which is a crucial aspect in overcoming drug resistance. nih.gov

Advancements in Sustainable Synthesis and Green Chemistry for Chiral Amino Alcohols

The development of sustainable and environmentally friendly methods for the synthesis of chiral amino alcohols is a key area of research. rsc.org Green chemistry principles, such as the use of renewable feedstocks, biocatalysis, and greener solvents, are being applied to reduce the environmental impact of chemical processes. semanticscholar.org

One innovative approach combines catalytic hydrogenation with electrodialysis with bipolar membranes (EDBM) to produce pure chiral amino alcohols. rsc.org This method avoids the use of extra acids and bases, thereby eliminating the generation of inorganic salt byproducts. rsc.org

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. acs.org Enzymes such as amine dehydrogenases, transaminases, and imine reductases are being engineered and used to produce chiral amino alcohols with high enantiomeric excess. acs.orgfrontiersin.orgresearchgate.net For instance, engineered amine dehydrogenases have been used for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones. frontiersin.org